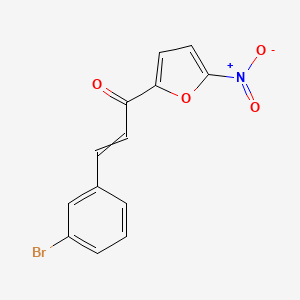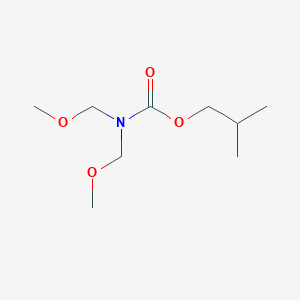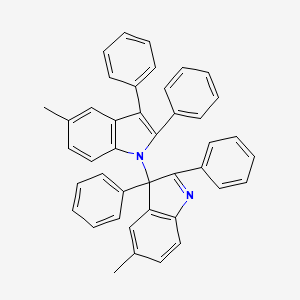![molecular formula C20H16N2O3 B14365710 2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one CAS No. 90510-72-8](/img/structure/B14365710.png)
2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone core substituted with two nitrosophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one typically involves the condensation of cyclohexanone with 4-nitrosobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 2,6-Bis[(4-nitrophenyl)methylidene]cyclohexan-1-one.
Reduction: Formation of 2,6-Bis[(4-aminophenyl)methylidene]cyclohexan-1-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to interact with cellular pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one
- 2,6-Bis[(4-methylphenyl)methylidene]cyclohexan-1-one
- 2,6-Bis[(4-azidophenyl)methylidene]cyclohexan-1-one
Uniqueness
2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one is unique due to the presence of nitroso groups, which impart distinct chemical reactivity and biological activity. This sets it apart from similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
90510-72-8 |
|---|---|
Molekularformel |
C20H16N2O3 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2,6-bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16N2O3/c23-20-16(12-14-4-8-18(21-24)9-5-14)2-1-3-17(20)13-15-6-10-19(22-25)11-7-15/h4-13H,1-3H2 |
InChI-Schlüssel |
XFPKQKQWYPVAHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC2=CC=C(C=C2)N=O)C(=O)C(=CC3=CC=C(C=C3)N=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14365627.png)
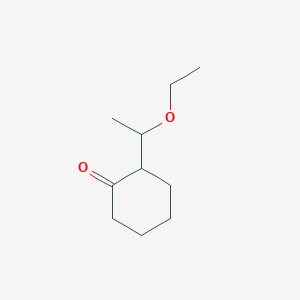

![[(2S,3R)-3-Hexyloxiran-2-yl]methanol](/img/structure/B14365648.png)
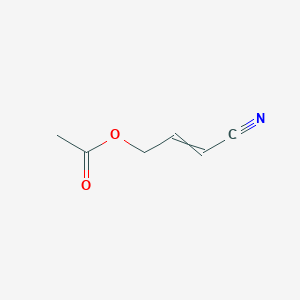
![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)


![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
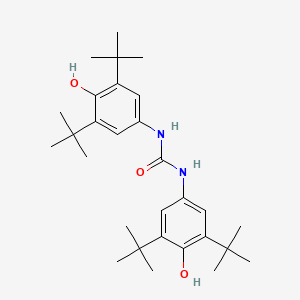
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
